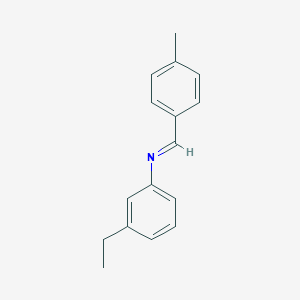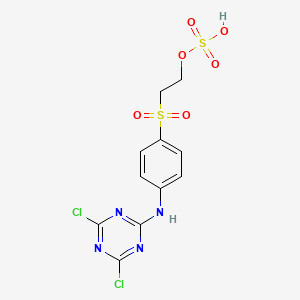
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate is a chemical compound with the molecular formula C11H10Cl2N4O6S2 and a molecular weight of 429.26 g/mol . This compound is known for its unique structure, which includes a 1,3,5-triazine core, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate typically involves a nucleophilic substitution reaction. In this process, the chloride ion of the triazine compound is replaced with an amino group from the phenylsulfonyl ethyl hydrogen sulphate . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction conditions include heating the mixture to 70-80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium carbonate, primary amines, and various solvents like dioxane and dichloroethane . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate involves its interaction with biological molecules. The compound’s triazine core can interact with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)sulphonyl)ethyl hydrogen sulphate include other 1,3,5-triazine derivatives such as:
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
These compounds share a similar triazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Propriétés
Numéro CAS |
52610-09-0 |
|---|---|
Formule moléculaire |
C11H10Cl2N4O6S2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C11H10Cl2N4O6S2/c12-9-15-10(13)17-11(16-9)14-7-1-3-8(4-2-7)24(18,19)6-5-23-25(20,21)22/h1-4H,5-6H2,(H,20,21,22)(H,14,15,16,17) |
Clé InChI |
KARQWNJBJZMXNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


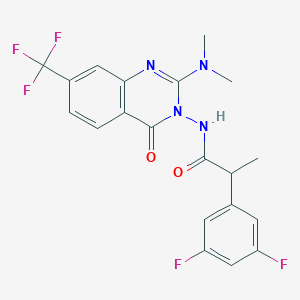


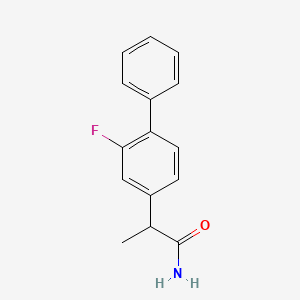
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
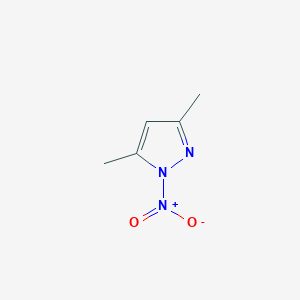
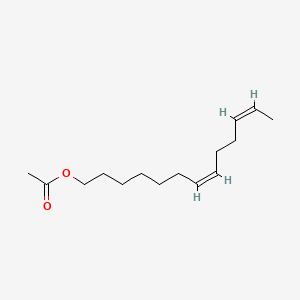
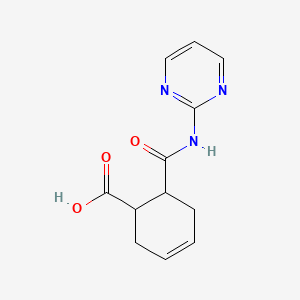
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)

